REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]Br.C(O)C.[S:11]([O-:14])([O-:13])=[O:12].[Na+:15].[Na+]>O>[Na+:15].[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][S:11]([O-:14])(=[O:13])=[O:12] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCBr
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.24 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux over 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hr
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away under reduced pressure and n-hexane/ethanol
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The precipitated crystals were washed with n-hexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].BrCCCCCS(=O)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.81 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |